
DBPR108
Descripción general
Descripción
Se utiliza principalmente como terapia adicional para pacientes con diabetes tipo 2 que no están adecuadamente controlados con metformina . Este compuesto ha demostrado ser prometedor en ensayos clínicos y ha sido aceptado para una nueva solicitud de fármaco por la Administración Nacional de Productos Médicos en China .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
DBPR-108 se sintetiza a través de una serie de reacciones químicas que involucran derivados de dipéptidos. La síntesis implica la formación de un potente, selectivo y biodisponible por vía oral inhibidor de la DPP-4 con un valor de IC50 de 15 nM . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.
Métodos de Producción Industrial
La producción industrial de DBPR-108 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce en forma sólida y se puede disolver en solventes como DMSO para su uso posterior .
Análisis De Reacciones Químicas
Biochemical Interaction with DPP-4
DBPR108 selectively inhibits DPP-4, an enzyme that degrades glucagon-like peptide-1 (GLP-1). By binding to DPP-4's active site, this compound prevents GLP-1 cleavage, prolonging its half-life and enhancing glucose-dependent insulin secretion. In preclinical studies:
- IC₅₀ : 5–15 nM for DPP-4 inhibition, demonstrating high potency .
- Selectivity : >1,000-fold selectivity over DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP) .
Pharmacokinetic Profile
This compound exhibits dose-proportional absorption and linear pharmacokinetics in humans:
Table 1: Single-Dose Pharmacokinetics in Healthy Males
Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀–inf (ng·h/mL) | Tₘₐₓ (h) | T₁/₂ (h) |
---|---|---|---|---|
25 | 34 ± 14 | 182 ± 41 | 1.9 | 3.1 |
100 | 141 ± 31 | 1,090 ± 174 | 4.3 | 5.1 |
300 | 349 ± 88 | 2,840 ± 488 | 3.2 | 5.8 |
600 | 1,100 ± 233 | 8,990 ± 1,200 | 2.9 | 6.6 |
Table 2: Multiple-Dose Steady-State Parameters
Dose (mg) | AUC₀–24h (ng·h/mL) | Cₘₐₓ (ng/mL) | T₁/₂ (h) |
---|---|---|---|
25 | 179 ± 41 | 34 ± 14 | 2.3 |
100 | 1,050 ± 181 | 141 ± 31 | 5.1 |
300 | 2,620 ± 393 | 349 ± 88 | 5.8 |
600 | 8,340 ± 1,070 | 1,100 ± 233 | 6.6 |
Key observations:
- Rapid absorption : Median Tₘₐₓ = 1.9–4.3 hours post-dose.
- Linear exposure : AUC and Cₘₐₓ increase proportionally with dose.
- Renal excretion : <1% of unchanged drug excreted in urine .
Metabolic Pathways
While full metabolic characterization is unpublished, studies indicate:
- Hepatic metabolism : Likely mediated by CYP450 enzymes (exact isoforms unspecified) .
- No active metabolites : Pharmacological effects derive from the parent compound .
- Half-life : 10.3–13.5 hours at therapeutic doses (100–600 mg), supporting once-daily dosing .
Clinical Efficacy Linked to Biochemical Action
Phase III trials confirmed this compound’s mechanism-driven effects:
Aplicaciones Científicas De Investigación
Phase III Studies
-
Add-On Therapy to Metformin :
- A pivotal Phase III study evaluated DBPR108 as an add-on therapy to metformin in patients with inadequately controlled T2DM. The study demonstrated a significant reduction in HbA1c levels at 24 weeks, with a mean change of -0.70% compared to -0.07% for placebo (P < .001) .
- Notably, 19.7% of patients achieved an HbA1c of 6.5% or less with this compound compared to 8.5% for placebo .
- Monotherapy in Treatment-Naïve Patients :
Safety Profile
This compound has shown a favorable safety profile across multiple studies:
- Adverse events were comparable between the this compound and placebo groups, indicating that it is well-tolerated .
- The incidence of hypoglycemia was low, making it a safe option for patients with T2DM .
Pharmacokinetics and Mechanism of Action
This compound exhibits rapid absorption and a half-life conducive for once-daily dosing. Its pharmacokinetic properties have been characterized in several studies:
- The drug is absorbed effectively in healthy volunteers, with a median time to peak concentration ranging from 1.92 to 3.17 hours after administration .
- It demonstrates significant inhibition of DPP-4 activity and increases circulating active glucagon-like peptide-1 (GLP-1) levels, contributing to its antihyperglycemic effects .
Comparative Efficacy
In comparative studies against other DPP-4 inhibitors like sitagliptin, this compound has shown similar or superior efficacy:
Mecanismo De Acción
DBPR-108 ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa-4 (DPP-4), una enzima que degrada las hormonas incretinas. Al inhibir la DPP-4, DBPR-108 aumenta los niveles de hormonas incretinas activas, que a su vez aumentan la secreción de insulina y disminuyen la liberación de glucagón . Esto conduce a una mejor regulación de la glucosa en pacientes con diabetes tipo 2.
Comparación Con Compuestos Similares
Compuestos Similares
Sitagliptina: Otro inhibidor de la DPP-4 utilizado en el tratamiento de la diabetes tipo 2.
Saxagliptina: Un inhibidor de la DPP-4 con mecanismos de acción similares.
Linagliptina: Conocido por su alta selectividad y potencia como inhibidor de la DPP-4.
Unicidad de DBPR-108
DBPR-108 es único debido a su alta selectividad para la DPP-4 sobre otras dipeptidil peptidasas como la DPP-8 y la DPP-9 . Esta selectividad reduce el potencial de efectos fuera del objetivo y mejora su perfil de seguridad. Además, DBPR-108 ha demostrado efectos de larga duración, lo que lo convierte en un candidato prometedor para el tratamiento de la diabetes tipo 2 .
Actividad Biológica
DBPR108, also known as prusogliptin, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, efficacy in clinical settings, and safety profiles based on diverse research findings.
DPP-4 inhibitors like this compound work by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism helps improve glycemic control in patients with T2DM.
Preclinical Studies
In preclinical studies, this compound demonstrated significant pharmacological effects. A study involving oral administration to rats and diabetic mice showed that this compound effectively inhibited plasma DPP-4 activity in a dose-dependent manner. It also resulted in increased serum levels of active GLP-1 and insulin, as well as improved glucose tolerance in diet-induced obese mice .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Animal Model | DPP-4 Inhibition | Active GLP-1 Increase | Insulin Increase | Glucose Tolerance Improvement |
---|---|---|---|---|---|
Oral Administration | Rats | Yes | Yes | Yes | Yes |
Oral Administration | Diabetic Mice | Yes | Yes | Yes | Yes |
Oral Administration | Dogs | Yes | Not Measured | Not Measured | Not Measured |
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating its efficacy and safety profile in managing T2DM.
Phase 3 Clinical Trials
A multicenter, randomized, double-blind phase 3 trial compared this compound with sitagliptin and placebo over 24 weeks. The results indicated that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo and was non-inferior to sitagliptin:
- This compound : Mean HbA1c reduction of -0.63%
- Sitagliptin : Mean HbA1c reduction of -0.60%
- Placebo : Mean HbA1c change of -0.02%
The study involved 766 patients with a mean age of 54.3 years and showed that this compound also effectively lowered fasting and postprandial plasma glucose levels without causing weight gain .
Table 2: Clinical Trial Results for this compound
Treatment Group | HbA1c Change at Week 24 (%) | Fasting Plasma Glucose Change (%) | Weight Change (%) |
---|---|---|---|
This compound | -0.63 | Significant Reduction | No Change |
Sitagliptin | -0.60 | Significant Reduction | No Change |
Placebo | -0.02 | No Significant Change | No Change |
Safety Profile
The safety profile of this compound has been assessed across various studies. The incidence of adverse events was comparable among all treatment groups, indicating a favorable safety profile. Notably, no cardiovascular or renal adverse events were reported during the trials .
Case Studies and Real-world Applications
In clinical practice, this compound has been used as an add-on therapy for patients inadequately controlled on metformin. A study showed that patients receiving this compound alongside metformin had a significantly greater reduction in HbA1c levels compared to those receiving placebo with metformin:
- This compound + Metformin : HbA1c reduction of -0.70%
- Placebo + Metformin : HbA1c reduction of -0.07%
This evidence supports the use of this compound not only as monotherapy but also as an effective adjunct treatment for better glycemic control in T2DM patients .
Propiedades
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSCYBKUIDZEI-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186426-66-3 | |
Record name | DBPR-108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRUSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.